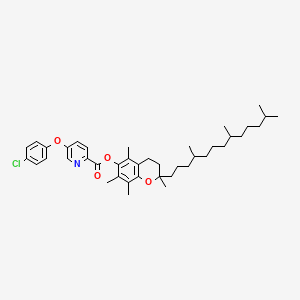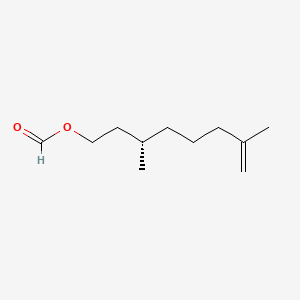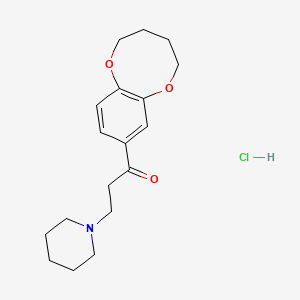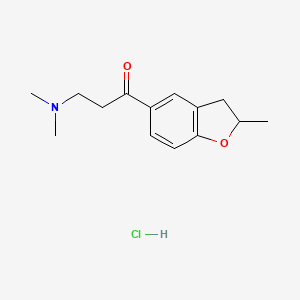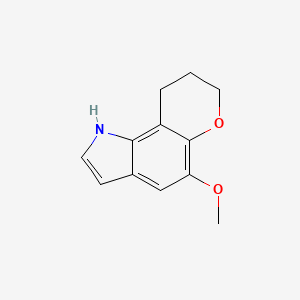
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-8,9-dihydroxy-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid ) is a heterocyclic compound with a fused pyranoindole ring system. Let’s break down its structure:
!Compound Structure)
This compound contains an indole moiety fused with a pyran ring. The indole ring is a prevalent heterocyclic system found in natural products and drugs. Pyranoindoles exhibit diverse biological activities, making them intriguing targets for synthesis and research .
Preparation Methods
The synthetic routes to pyranoindoles involve various strategies. One common method is the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole ring system. Specific reaction conditions and reagents vary depending on the desired substitution pattern and stereochemistry .
Chemical Reactions Analysis
Pyranoindoles can undergo several reactions, including oxidation, reduction, and substitution. Common reagents include acids, bases, and oxidizing agents. Major products depend on the specific reaction conditions and substituents. Further research is needed to explore the full scope of these reactions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore their anti-cancer, anti-microbial, and anti-inflammatory properties.
Chemical Biology: They serve as molecular probes to study biological processes.
Industry: Their unique structure may find applications in materials science and organic synthesis.
Mechanism of Action
The exact mechanism of pyranoindoles’ effects remains an active area of investigation. They likely interact with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While pyranoindoles are unique, they share features with other indole derivatives. Similar compounds include:
Indoles: The parent structure of pyranoindoles.
Azepinoindoles: Derivatives with an additional nitrogen atom in the ring.
Properties
CAS No. |
81257-95-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
IBUDEGUREFQMAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


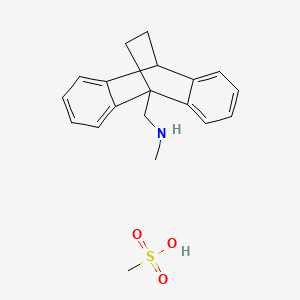

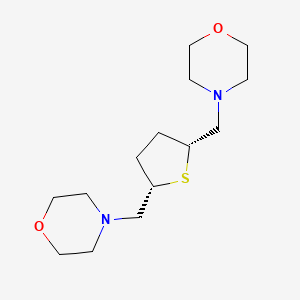


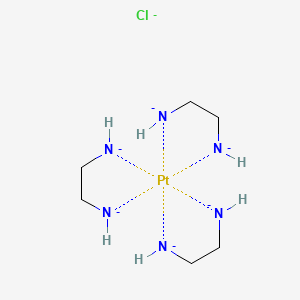
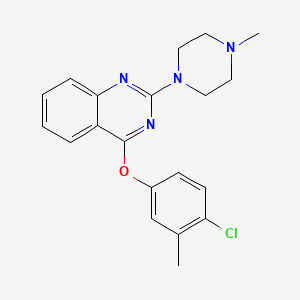
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
